5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate
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Overview
Description
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the hydroxyl, methoxy, and keto groups in the desired positions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can produce a secondary alcohol .
Scientific Research Applications
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a probe for studying disease mechanisms.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The keto group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy, methoxy, and keto-substituted hexanoates, such as:
- 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(methyl)hexanoate
- 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(ethyl)hexanoate .
Uniqueness
What sets 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate apart is its specific combination of functional groups and their positions on the hexanoate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90399-56-7 |
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Molecular Formula |
C11H19O5- |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-5-methyl-6-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C11H20O5/c1-7(2)8(9(12)13)5-6-11(3,15)10(14)16-4/h7-8,15H,5-6H2,1-4H3,(H,12,13)/p-1 |
InChI Key |
RPMAWOFKSGDRMX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(CCC(C)(C(=O)OC)O)C(=O)[O-] |
Origin of Product |
United States |
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